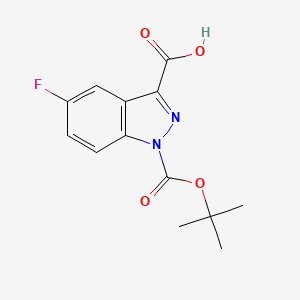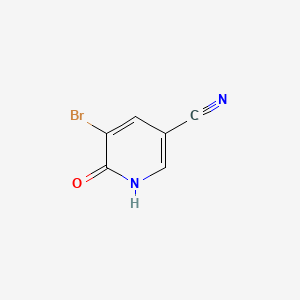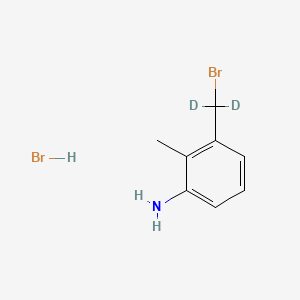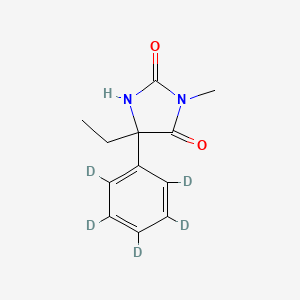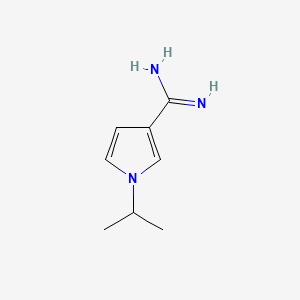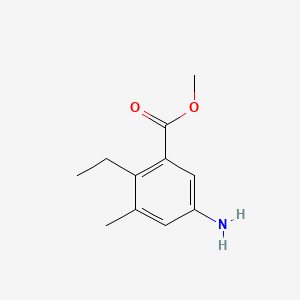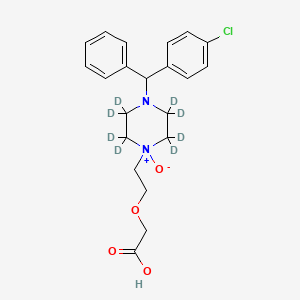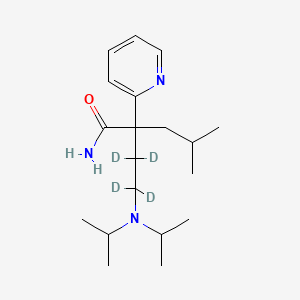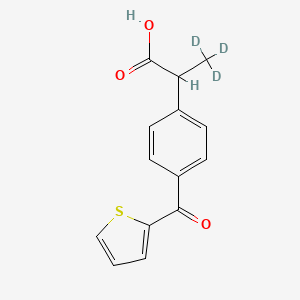
Suprofen-d3
Descripción general
Descripción
Suprofen-d3 is a biochemical used for proteomics research . It is an analgesic and a prostaglandin biosynthesis inhibitor . The molecular formula of Suprofen-d3 is C14H9D3O3S and it has a molecular weight of 263.33 .
Molecular Structure Analysis
The molecular structure of Suprofen-d3 is C14H9D3O3S . It is closely related to the D2 receptor subtype, making the development of D3 selective antagonists a challenging task .
Chemical Reactions Analysis
Suprofen-d3, like other non-steroidal anti-inflammatory drugs (NSAIDs), is a potent inhibitor of prostaglandin synthesis . It is more potent as an analgesic than as an anti-inflammatory agent .
Physical And Chemical Properties Analysis
Suprofen-d3 has a molecular weight of 263.33 and a molecular formula of C14H9D3O3S . The melting point is 122-124°C .
Aplicaciones Científicas De Investigación
Metabolic Studies : Suprofen-d3 has been used for investigating metabolism in humans and animals. A study synthesized optically active suprofen-d3 to examine its metabolic pathways (Mori et al., 1981).
Clinical Efficacy in Pain Management : Suprofen is recognized as a potent non-narcotic analgesic. It is effective in treating various types of pain, including post-operative, dental, and musculoskeletal pain. Its mechanism involves inhibiting prostaglandin biosynthesis and possibly antagonizing pain mediators (Tolman et al., 1984).
Prostaglandin Synthesis Inhibition : Studies have shown suprofen to be significantly more potent than ibuprofen or aspirin in inhibiting prostaglandin production, particularly in guinea pig uteri. This suggests a mechanism supporting its effectiveness in treating dysmenorrhea (Tolman et al., 1985).
Ophthalmological Applications : Suprofen has been used to maintain pupil dilation during cataract surgery, demonstrating greater effectiveness than placebos in preventing pupillary constriction (Stark et al., 1986).
Radioprotective Action : Suprofen has shown radioprotective effects, reducing post-irradiation leukopenia and improving survival rates in animal models when administered before radiation exposure (Maćkowiak et al., 1990).
Bioavailability with Food or Milk : The bioavailability of suprofen is influenced by food and milk, affecting its absorption rate and extent. This is crucial for its administration guidelines (Chaikin et al., 1988).
Renal Function in Rheumatoid Arthritis Patients : Suprofen's impact on renal function was studied in patients with rheumatoid arthritis, indicating no significant changes in renal function after treatment, although there were decreases in urinary prostaglandins (Malandrino et al., 1987).
Acute Flank Pain Syndrome Epidemiology : The epidemiology of acute flank pain syndrome from suprofen usage was investigated, identifying potential risk factors such as male gender, allergies, and lifestyle factors (Strom et al., 1989).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGKXOCJGEUJW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suprofen-d3 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

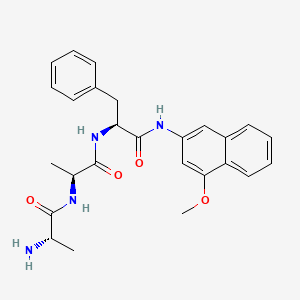
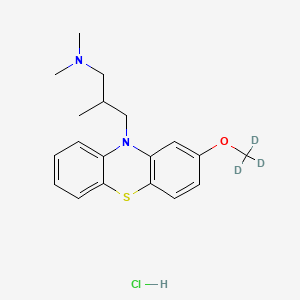
![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
